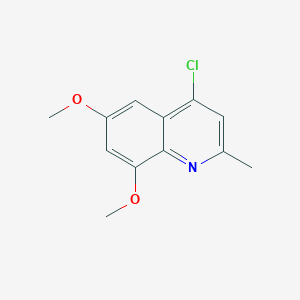

4-Chloro-6,8-dimethoxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,8-dimethoxy-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLNMJWYDJLDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profile of 4 Chloro 6,8 Dimethoxy 2 Methylquinoline

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom, which stabilizes the negatively charged Meisenheimer-type intermediate formed during the reaction. This characteristic makes the 4-chloro group an excellent leaving group, enabling the introduction of a wide array of functional groups at this position. mdpi.comnih.gov

Common nucleophiles employed in these reactions include amines, thiols, alkoxides, and azides. The direct coupling of 4-chloroquinolines with various primary and secondary amines is a widely used strategy to synthesize 4-aminoquinoline (B48711) derivatives. nih.gov These reactions can be performed under conventional heating, sometimes with the aid of a base or an acid catalyst, depending on the nucleophilicity of the amine. researchgate.net For 4-Chloro-6,8-dimethoxy-2-methylquinoline, reaction with an amine (R-NH₂) would proceed via nucleophilic attack at the C4 position, followed by the elimination of the chloride ion to yield the corresponding 4-amino-6,8-dimethoxy-2-methylquinoline derivative.

Similarly, reaction with sodium azide (B81097) can introduce the azido (B1232118) group, a versatile functional group that can be subsequently reduced to an amine or participate in cycloaddition reactions. researchgate.net Thiolation can also be achieved, leading to 4-thioether substituted quinolines, which are valuable precursors for further transformations. mdpi.com

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amine | R-NH₂, R₂NH | 4-Aminoquinoline | Heating in a solvent (e.g., alcohol, DMF) |

| Azide | Sodium Azide (NaN₃) | 4-Azidoquinoline | DMF or NMP, room to moderate temperature |

| Thiol | R-SH + Base | 4-(Alkyl/Aryl)thioquinoline | Base (e.g., NaH, K₂CO₃) in a polar solvent |

| Alkoxide | R-ONa | 4-Alkoxyquinoline | Heating in the corresponding alcohol |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 4-Hydrazinoquinoline (B99260) | Reflux in an alcohol solvent |

Electrophilic Aromatic Substitution on the Substituted Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is a complex process governed by the directing effects of the heterocyclic nitrogen and the existing substituents on the carbocyclic ring. wikipedia.org The quinoline ring system is generally deactivated towards electrophiles compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. Substitution typically occurs on the benzene ring portion, preferentially at the C5 and C8 positions, as this avoids disruption of the pyridine (B92270) ring's aromaticity in the intermediate sigma complex. reddit.com

In the case of this compound, the outcome of an EAS reaction is dictated by the interplay of several factors:

Deactivating Group: The protonated quinoline nitrogen under acidic conditions strongly deactivates the pyridine ring.

Activating Groups: The methoxy (B1213986) groups at C6 and C8 are powerful activating, ortho, para-directing groups due to their ability to donate electron density via resonance. libretexts.orgpressbooks.pub The methyl group at C2 is a weak activator.

Halogen Group: The chloro group at C4 is deactivating but also ortho, para-directing.

Considering these effects, the methoxy groups exert the dominant influence. The 6-methoxy group directs towards the C5 and C7 positions, while the 8-methoxy group directs towards the C7 position. The combined effect strongly activates the C5 and C7 positions for electrophilic attack. The C5 position is generally favored in quinoline chemistry. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur predominantly at the C5 position, and potentially at the C7 position, depending on the specific electrophile and reaction conditions. rsc.orgrsc.org For example, halogenation with reagents like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) would be expected to yield the 5-halo derivative. rsc.orgacs.org

Oxidation and Reduction Pathways of Quinoline Derivatives

Reduction: The quinoline ring system can be selectively reduced to yield dihydroquinoline or tetrahydroquinoline derivatives. Catalytic hydrogenation is the most common method for this transformation. pharmaguideline.com The choice of catalyst and reaction conditions determines the extent and regioselectivity of the reduction. For functionalized quinolines, chemoselectivity is a key consideration. Catalytic systems based on iridium, ruthenium, cobalt, and gold have been developed for the efficient hydrogenation of the quinoline ring under mild conditions, often preserving sensitive functional groups like halogens. nih.govnih.govthieme-connect.comthieme-connect.com

Using a catalyst like [Ru(p-cymene)Cl₂]₂ with an iodine additive or a supported gold catalyst, this compound can be selectively hydrogenated at the pyridine ring to furnish 4-chloro-6,8-dimethoxy-2-methyl-1,2,3,4-tetrahydroquinoline. nih.gov This transformation is valuable as tetrahydroquinolines are important structural motifs in many biologically active compounds. Transfer hydrogenation using sources like Hantzsch esters or ammonia-borane adducts also provides a mild alternative for this reduction. nih.gov

Oxidation: The quinoline ring is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com Under harsh oxidative conditions, such as treatment with hot alkaline potassium permanganate, the benzene ring can undergo oxidative cleavage to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). google.com However, such conditions would likely degrade the substituents on the target molecule. Milder oxidation typically targets substituents or the nitrogen atom. The oxidation of the C2-methyl group and the formation of the N-oxide are discussed in their respective sections below.

Transition Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling Methodologies)

The C4-chloro substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Methodologies such as the Suzuki-Miyaura, Heck, and Stille reactions are readily applicable to 4-chloroquinolines, enabling the introduction of aryl, vinyl, and alkyl groups.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 4-chloroquinoline (B167314) with an organoboron reagent (e.g., an arylboronic acid). This is one of the most versatile methods for creating a C-C bond at the C4 position, yielding 4-aryl-6,8-dimethoxy-2-methylquinoline derivatives.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 4-chloroquinoline with an alkene. This reaction forms a new C-C bond at the C4 position and introduces a substituted vinyl group.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner in a palladium-catalyzed process to form C-C bonds.

These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a suitable ligand, and a base. The reactivity of the C-Cl bond is lower than C-Br or C-I bonds, sometimes necessitating more active catalyst systems or harsher reaction conditions.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 4-Arylquinoline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 4-Vinylquinoline |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, LiCl | 4-Substituted quinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynylquinoline |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 4-Aminoquinoline |

Condensation and Cycloaddition Reactions Leading to Fused Ring Systems

The quinoline scaffold can participate in reactions that lead to the formation of more complex, fused polycyclic systems. These transformations can involve either the existing rings or functional groups attached to them.

One important pathway involves cycloaddition reactions where the quinoline ring acts as a component. The aza-Diels-Alder (or Povarov) reaction, for instance, is a powerful method for synthesizing quinolines and can be conceptually considered in reverse or with a substituted quinoline as the dienophile. rsc.orgescholarship.org While the aromaticity of the quinoline ring makes it a reluctant participant in cycloadditions, appropriately activated derivatives can undergo such transformations, particularly inverse-electron-demand Diels-Alder reactions. acs.orgacs.org

A more common strategy for annulation involves the functional groups attached to the quinoline core. For example, derivatives obtained from nucleophilic substitution at the C4 position can be used to build new rings. A 4-hydrazinoquinoline could be condensed with a 1,3-dicarbonyl compound to form a fused pyrazole (B372694) ring. Similarly, derivatization of the C2-methyl group (see section 3.6) can generate intermediates that undergo intramolecular condensation or cyclization to form fused ring systems adjacent to the pyridine ring. nih.gov The reaction of a 2-chloroquinoline-3-carbonitrile (B1354263) with a binucleophile like ethyl mercaptoacetate (B1236969) can lead to the formation of a fused thieno[2,3-b]quinoline system, illustrating a general strategy for creating fused heterocycles. thieme-connect.com

Reactivity of the Methyl Group at Position 2 and its Potential for Derivatization

The methyl group at the C2 position of a quinoline ring (a quinaldine (B1664567) derivative) exhibits significant reactivity due to the acidifying effect of the adjacent heterocyclic nitrogen. The protons on this methyl group are sufficiently acidic to be removed by a strong base, generating a nucleophilic carbanion.

This reactivity allows for a variety of derivatization reactions:

Condensation Reactions: The C2-methyl group can undergo condensation with aldehydes (e.g., benzaldehyde) and other carbonyl compounds in the presence of an acid or base catalyst. This reaction typically forms a styryl-type derivative (e.g., 6,8-dimethoxy-2-styryl-4-chloroquinoline), extending the conjugation of the system.

Oxidation: The methyl group can be oxidized to an aldehyde (quinoline-2-carbaldehyde) using appropriate oxidizing agents. This aldehyde is a versatile intermediate for further synthesis.

Deprotonation and Alkylation: Treatment with a strong base like n-butyllithium followed by an electrophile (e.g., an alkyl halide) can be used to introduce more complex side chains at this position.

Investigation of Quinoline N-Oxide Formation

The lone pair of electrons on the quinoline nitrogen atom is available for reaction with electrophilic oxidizing agents, leading to the formation of a quinoline N-oxide. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. researchgate.netmasterorganicchemistry.com

The formation of this compound N-oxide is an expected reaction. The electronic nature of the substituents on the ring influences the rate of N-oxidation. The electron-donating methoxy and methyl groups increase the electron density on the quinoline ring system, enhancing the nucleophilicity of the nitrogen atom and thus facilitating the attack on the oxidant.

The resulting N-oxide is a valuable synthetic intermediate. It activates the C2 and C4 positions towards nucleophilic attack and can also direct electrophilic substitution to the C4 position. Furthermore, the N-oxide functionality can be readily removed by reduction if necessary. The synthesis of related compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline often proceeds through an N-oxide intermediate, highlighting the utility of this transformation. researchgate.netatlantis-press.com

Computational and Theoretical Investigations of 4 Chloro 6,8 Dimethoxy 2 Methylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. However, no dedicated studies reporting such calculations for 4-Chloro-6,8-dimethoxy-2-methylquinoline could be identified.

Prediction of Electronic Structure and Charge Distribution

Information regarding the electronic structure, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP), is not available for this compound. Such data is crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Molecular Geometry Optimization

Detailed conformational analyses and optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, for this compound have not been reported. These parameters, typically obtained through computational geometry optimization, are essential for a fundamental understanding of the molecule's three-dimensional structure.

Molecular Modeling and Simulation Studies

Similarly, the application of molecular modeling and simulation techniques to investigate the behavior of this compound is not documented in the current body of scientific literature.

Exploration of Molecular Interactions (e.g., Docking Studies)

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target. There are no published reports of molecular docking studies involving this compound, which would be a critical step in assessing its potential as a therapeutic agent.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states for the synthesis or reactivity of this compound have not been the subject of any computational studies. Such investigations would provide valuable insights into its chemical behavior and potential for further chemical modifications.

Application of Chemoinformatics for Structure-Property Relationship Analysis

Chemoinformatics approaches, which utilize computational methods to analyze structure-property relationships (QSPR) and structure-activity relationships (QSAR), have not been applied to this compound. These studies are vital for the rational design of new compounds with desired properties.

Applications of 4 Chloro 6,8 Dimethoxy 2 Methylquinoline in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Chloro-6,8-dimethoxy-2-methylquinoline serves as a pivotal intermediate in the synthesis of more elaborate and often biologically active molecules. The chloro group at the 4-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups. This reactivity is central to its role as a building block.

While direct synthetic applications of this compound are not extensively documented in publicly available literature, the utility of structurally similar compounds provides strong evidence for its potential. For instance, the related compound, 4-chloro-6,7-dimethoxyquinoline (B44214), is a key intermediate in the synthesis of several commercially important anticancer drugs, including cabozantinib and tivozanib google.com. These drugs are potent tyrosine kinase inhibitors, and their synthesis relies on the displacement of the 4-chloro substituent with an appropriate amine-containing side chain.

Similarly, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline has been identified as a crucial intermediate for the synthesis of quinoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer researchgate.netatlantis-press.com. The synthetic strategies employed for these related compounds underscore the importance of the 4-chloroquinoline (B167314) scaffold as a versatile platform for the construction of complex molecular targets.

Table 1: Examples of Complex Molecules Synthesized from Related 4-Chloroquinoline Intermediates

| 4-Chloroquinoline Intermediate | Resulting Complex Molecule | Therapeutic Area |

| 4-Chloro-6,7-dimethoxyquinoline | Cabozantinib | Oncology |

| 4-Chloro-6,7-dimethoxyquinoline | Tivozanib | Oncology |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | PI3K/Akt/mTOR Pathway Inhibitors | Oncology |

Utilization as a Building Block for Novel Heterocyclic Scaffolds

The reactivity of this compound extends beyond simple nucleophilic substitution, enabling its use as a foundational element for the construction of novel heterocyclic systems. The quinoline core itself is a privileged scaffold in medicinal chemistry, and the presence of the chloro group allows for annulation and cyclization reactions to build more complex, fused heterocyclic frameworks.

For example, the reaction of 4-chloroquinolines with various nucleophiles can lead to the formation of fused ring systems. Studies on the analogous compound 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the 4-chloro group can be displaced by hydrazines, which can then undergo further reactions to form fused triazolo- or tetrazolo-quinolines mdpi.com. Similarly, reactions with bifunctional nucleophiles can pave the way for the synthesis of a variety of annulated quinoline derivatives.

The general reactivity pattern suggests that this compound could be a valuable precursor for the synthesis of novel pyrazolo[3,4-c]quinolines, triazolo[4,5-c]quinolines, or other fused heterocyclic systems, which are of significant interest due to their diverse pharmacological activities.

Precursor for Analogs with Diverse Substitution Patterns

A key application of this compound in organic synthesis is its role as a precursor for the generation of a library of analogs with diverse substitution patterns. The ability to readily modify the 4-position of the quinoline ring through nucleophilic aromatic substitution (SNAr) reactions allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

A wide array of nucleophiles can be employed to displace the chloro group, including:

Amines: Reaction with primary and secondary amines yields 4-aminoquinoline (B48711) derivatives. This is a common strategy in the development of kinase inhibitors and antimalarial agents.

Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alcohols or phenols in the presence of a base.

Thiols: Thioether linkages can be formed through reaction with thiols.

Organometallic reagents: Carbon-carbon bond formation can be achieved through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce alkyl, aryl, or vinyl groups at the 4-position.

The dimethoxy and methyl substituents on the quinoline ring also offer sites for further modification, although these are generally less reactive than the 4-chloro position. This allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Resulting Functional Group at C4 | Potential Application |

| R-NH2 | Secondary Amine (-NHR) | Medicinal Chemistry |

| R-OH / Ar-OH | Ether (-OR / -OAr) | Materials Science, Medicinal Chemistry |

| R-SH | Thioether (-SR) | Agrochemicals, Medicinal Chemistry |

| R-B(OH)2 | Alkyl/Aryl (-R) | Organic Electronics, Medicinal Chemistry |

Contribution to the Development of New Synthetic Methodologies

While this compound is primarily utilized as a substrate in known synthetic transformations, its reactivity profile can also contribute to the development of new synthetic methodologies. The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring, combined with the electron-withdrawing effect of the nitrogen atom in the quinoline system, influences the reactivity of the C4-Cl bond.

Studying the kinetics and mechanisms of nucleophilic substitution reactions on this and related substrates can provide valuable insights into the factors that govern SNAr reactions on heteroaromatic systems. Furthermore, the exploration of novel catalytic systems for the functionalization of the C4-Cl bond, such as palladium- or copper-catalyzed cross-coupling reactions, can lead to the discovery of more efficient and selective synthetic methods.

The synthesis of this compound itself, likely proceeding through a multi-step sequence involving cyclization and chlorination, can also be a subject of methodological improvement to enhance yield and reduce environmental impact.

Future Research Directions and Potential Academic Contributions in Quinoline Chemistry

Exploration of Undiscovered Synthetic Routes to 4-Chloro-6,8-dimethoxy-2-methylquinoline

The development of efficient and versatile synthetic routes is paramount for enabling further study of this compound. While classical methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, and Friedländer reactions, provide a starting point, future research could focus on novel strategies that offer improved yields, regioselectivity, and substrate scope.

One potential avenue involves the adaptation of modern synthetic protocols. For instance, a cascade cyclization of ortho-propynol phenyl azides, mediated by reagents like TMSCl, has been shown to be an efficient approach for the synthesis of other 4-chloroquinolines. rsc.org Investigating the applicability of this method to starting materials bearing the 2,4-dimethoxy substitution pattern could provide a direct and atom-economical route to the target compound.

Furthermore, the synthesis of related compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, often starts from substituted anilines like 4-methoxyaniline, involving steps of cyclization, nitration, and chlorination. researchgate.netatlantis-press.comatlantis-press.comatlantis-press.com A similar strategy could be envisioned for this compound, starting from 2,4-dimethoxyaniline. The table below outlines a hypothetical comparison of potential starting materials and key reaction steps for the synthesis of related 4-chloroquinolines.

Table 1: Comparison of Potential Synthetic Strategies for Substituted 4-Chloroquinolines

| Target Compound | Potential Starting Aniline (B41778) | Key Synthetic Steps | Reference for Analogous Synthesis |

|---|---|---|---|

| 4-Chloro-6-methoxy-2-methylquinoline | 4-Methoxyaniline | Cyclization, Chlorination | researchgate.netatlantis-press.com |

| 4-Chloro-6,7-dimethoxyquinoline (B44214) | 3,4-Dimethoxyaniline | Nitration, Reduction, Cyclization, Chlorination | google.com |

| This compound | 2,4-Dimethoxyaniline | Hypothetical: Cyclization, Chlorination | N/A |

Investigation of Novel Reactivity Patterns and Chemical Transformations

The 4-chloro substituent on the quinoline ring is a versatile handle for a variety of chemical transformations, primarily nucleophilic aromatic substitution (SNAr) reactions. Future research should delve into the specific reactivity of this compound with a diverse range of nucleophiles. The electron-donating methoxy (B1213986) groups at positions 6 and 8 are expected to influence the electrophilicity of the C4 position, potentially leading to unique reactivity compared to other substituted 4-chloroquinolines.

Studies on analogous compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated successful substitution of the 4-chloro group with various nucleophiles including hydrazines and azide (B81097) ions. mdpi.com Similar investigations with this compound could lead to a library of novel 4-substituted quinoline derivatives.

Table 2: Potential Nucleophilic Substitution Reactions on the 4-Chloroquinoline (B167314) Core

| Nucleophile | Product Type | Potential Application | Reference for Analogous Reaction |

|---|---|---|---|

| Amines | 4-Aminoquinolines | Medicinal Chemistry | nih.gov |

| Alcohols/Phenols | 4-Alkoxy/Aryloxyquinolines | Materials Science | |

| Thiols | 4-Thioquinolines | Synthetic Intermediates | mdpi.com |

Rational Design and Synthesis of New Quinoline Derivatives with Specific Structural Features

A key area of future research will be the use of this compound as a building block for the rational design and synthesis of new quinoline derivatives with specific, desirable properties. The unique substitution pattern of this starting material can be leveraged to create molecules with tailored electronic and steric characteristics for various applications.

For example, in medicinal chemistry, the 4-chloro position can be functionalized to introduce pharmacophores that interact with specific biological targets. The design of novel quinoline-chalcone hybrids, which have shown promising anticancer activity, could be explored by reacting this compound with appropriately substituted chalcones. nih.gov

In materials science, the quinoline core can be incorporated into larger conjugated systems for applications in organic electronics. The reactivity of the 4-chloro group allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions, enabling the fine-tuning of the optical and electronic properties of the resulting materials.

Development of Advanced Analytical and Characterization Techniques for Quinoline Systems

As new synthetic routes and derivatives of this compound are developed, the need for robust analytical and characterization techniques becomes crucial. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, future research could focus on developing more specialized methods for the detailed structural elucidation and purity assessment of these complex molecules. researchgate.netnih.govresearchgate.net

Advanced 2D NMR techniques could be employed to unambiguously assign the proton and carbon signals, especially in cases of complex substitution patterns or isomeric mixtures. High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of newly synthesized compounds. nih.gov Furthermore, the development of specific chromatographic methods, such as chiral HPLC, could be important for the separation and analysis of enantiomeric quinoline derivatives.

Table 3: Key Analytical Techniques for the Characterization of Substituted Quinolines

| Technique | Information Obtained | Reference for Application to Quinolines |

|---|---|---|

| 1H NMR | Proton environment and connectivity | researchgate.netnih.govnih.gov |

| 13C NMR | Carbon skeleton and functional groups | nih.govmdpi.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | researchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | nih.gov |

Contribution to Green Chemistry Principles in Quinoline Synthesis

Future research on the synthesis of this compound should be guided by the principles of green chemistry. This involves the development of synthetic methods that are more environmentally benign, safer, and more energy-efficient.

Potential areas of focus include:

Use of Greener Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents as alternatives to traditional volatile organic solvents.

Catalysis: Developing highly efficient and recyclable catalysts, such as nanocatalysts or solid-supported catalysts, to minimize waste and improve reaction efficiency.

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Q & A

Q. What are the established synthetic routes for 4-chloro-6,8-dimethoxy-2-methylquinoline, and how can reaction efficiency be optimized?

The compound is typically synthesized via chlorination of a precursor quinoline derivative using phosphorus oxychloride (POCl₃). For example, 6,7-dimethoxyquinazolin-4(3H)-one reacts with POCl₃ under reflux to yield 4-chloro-6,7-dimethoxyquinazoline, followed by methylation at the 2-position . Key optimization steps include:

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group protons at δ ~4.0 ppm and aromatic protons at δ 7.3–8.5 ppm) .

- Mass spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+1]⁺ at m/z 224) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and planar quinoline ring geometry .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of this compound?

The 4-chloro group is highly reactive toward nucleophilic substitution due to electron withdrawal by the quinoline ring. Methoxy groups at 6- and 8-positions sterically hinder substitution at adjacent positions, directing reactions to the 4- and 3-sites . For example:

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) accurately calculates:

Q. How can conflicting reactivity data between experimental and computational studies be resolved?

Discrepancies often arise from solvent effects or unaccounted steric factors. Strategies include:

Q. What strategies improve the stability and solubility of this compound in aqueous media?

Q. How can biological activity assays guide structural modifications of this compound?

- In vitro screening : Test against enzyme targets (e.g., kinases) using fluorescence-based assays .

- SAR studies : Modify methoxy or methyl groups to enhance binding affinity .

- ADMET profiling : Assess metabolic stability via microsomal incubation and HPLC-MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.